molecular formula C10H11BrO B029744 2-Bromo-4'-methylpropiophenone CAS No. 1451-82-7

2-Bromo-4'-methylpropiophenone

Cat. No.: B029744
CAS No.: 1451-82-7
M. Wt: 227.10 g/mol
InChI Key: OZLUPIIIHOOPNQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(p-tolyl)propan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of propiophenone and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the alpha carbon of the propiophenone structure, which significantly influences its reactivity and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(p-tolyl)propan-1-one can be synthesized through various methods. One common approach involves the bromination of 1-(p-tolyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(p-tolyl)propan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and concentration, can optimize the production process. Additionally, the purification of the final product is often achieved through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(p-tolyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(p-tolyl)propan-1-one is utilized in various scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is employed in the development of new therapeutic agents, particularly in the synthesis of compounds with potential anticancer or antimicrobial properties.

    Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(p-tolyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. The presence of the bromine atom at the alpha position enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways. Additionally, the p-tolyl group provides steric and electronic effects that influence the compound’s behavior in chemical reactions .

Properties

IUPAC Name

2-bromo-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLUPIIIHOOPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370105
Record name 2-Bromo-1-(4-methylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451-82-7
Record name 2-Bromo-1-(4-methylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4'-methylpropiophenone
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Record name 2-Bromo-4'-methylpropiophenone
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

14.8 g (0.1 mol) of 4'-methylpropiophenone are introduced into 100 ml of chloroform, in the presence of a small amount of finely ground aluminium chloride, and a solution of 15.9 g (0.1 mol; 5 ml) of bromine, in 20 ml of chloroform is added dropwise whilst cooling with an ice bath. The mixture is left to react overnight at ambient temperature. It is then filtered, the solvent is evaporated off from the filtrate and the crystalline residue is washed with diethyl ether. 21.5 g of crystals are collected.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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